molecular formula C10H9NO5 B1469380 2-Nitro-4-propanoylbenzoic acid CAS No. 889856-63-7

2-Nitro-4-propanoylbenzoic acid

Cat. No.: B1469380
CAS No.: 889856-63-7
M. Wt: 223.18 g/mol
InChI Key: ZXYSWQAXSJFKQY-UHFFFAOYSA-N
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Description

2-Nitro-4-propanoylbenzoic acid is an organic compound characterized by the presence of a nitro group (-NO2) and a propanoyl group (-COCH2CH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-4-propanoylbenzoic acid typically involves the nitration of 4-propanoylbenzoic acid. This can be achieved by treating 4-propanoylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 2-position of the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the nitro group can be reduced to an amino group (-NH2) under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can also be reduced to form 2-amino-4-propanoylbenzoic acid using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 2-Amino-4-propanoylbenzoic acid.

    Reduction: 2-Amino-4-propanoylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Nitro-4-propanoylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antimicrobial or anti-inflammatory properties.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-nitro-4-propanoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of target proteins. Additionally, the propanoyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, influencing their function.

Comparison with Similar Compounds

    2-Nitrobenzoic Acid: Lacks the propanoyl group, making it less hydrophobic and potentially less effective in binding to certain protein targets.

    4-Nitrobenzoic Acid: Has the nitro group at a different position, which can alter its reactivity and interaction with biological molecules.

    2-Amino-4-propanoylbenzoic Acid: The amino group can participate in different types of chemical reactions compared to the nitro group, offering distinct reactivity and applications.

Uniqueness: 2-Nitro-4-propanoylbenzoic acid is unique due to the combination of the nitro and propanoyl groups, which confer specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-nitro-4-propanoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-2-9(12)6-3-4-7(10(13)14)8(5-6)11(15)16/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYSWQAXSJFKQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-nitro-4-propionylbenzonitrile (5g) was suspended in acetic acid (15 ml), then water (5 ml) and concentrated sulfuric acid (5 ml) were added and the mixture was stirred at 110° C. for 6 hours 30 minutes. The reaction solution was gradually cooled down to room temperature, then water and a 5N aqueous sodium hydroxide solution were added, and the mixture was extracted with ethyl acetate. Next, the organic layer was extracted with water and 5N sodium hydroxide aqueous solution, then the obtained aqueous layer was adjusted by 50% sulfuric acid to pH 1. The resulting mixture was extracted with ethyl acetate. The obtained organic layer was concentrated in vacuo. Toluene was added to the concentrated residue which was then concentrated in vacuo to obtain a crude product of the title compound (4.6 g). The compound was used for the next process without purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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